BR46

説明

BR46 is an inhibitor of estrogen induced cell proliferation and cell viability.

科学的研究の応用

Adsorption and Removal Techniques

Bamboo and Rice Straw Biochars for Dye Adsorption : Biochars derived from bamboo and rice straw have shown effectiveness in removing Basic Red 46 (BR46) from aqueous solutions. These biochars exhibit an amorphous porous structure and are characterized by their high surface area and functional groups, primarily consisting of silicates. The adsorption process is influenced by factors like pH, temperature, and the nature of the biochar, with rice straw biochar demonstrating higher adsorption efficiency. This research suggests the potential of these biochars as cost-effective adsorbents for removing dyes like BR46 from effluents (Sackey et al., 2021).

Photocatalytic Degradation Using UV/TiO2/Periodate System : The photocatalytic degradation of BR46 using a UV/TiO2/periodate system has been studied, demonstrating the efficiency of this method in degrading BR46 in aqueous solutions. Factors such as periodate ion concentration, irradiation time, pH, and dye concentrations play a significant role in the degradation process. This method shows promise for the treatment of wastewater containing BR46 and similar dyes (Gözmen et al., 2009).

Photoelectro-Fenton Process for Decolorization : The decolorization of BR46 using a photoelectro-Fenton process based on carbon nanotube-polytetrafluoroethylene cathode under visible light has been explored. This process shows higher efficiency compared to electro-Fenton and photoelectro-Fenton processes without oxalate. Response Surface Methodology (RSM) was used to optimize various parameters, indicating the process's effectiveness in decolorizing BR46 (Khataee et al., 2010).

Biological Treatment and Environmental Impact

Biological Treatment Using Green Macroalga Enteromorpha sp. : The green macroalga Enteromorpha sp. has been utilized for the biological treatment of BR46 solutions. This process showed significant removal efficiency, with the biological degradation of BR46 confirmed through gas chromatography-mass spectrometry analysis. Central Composite Design (CCD) was used for process optimization, demonstrating the alga's potential in bioremediation of water contaminated with azo dyes like BR46 (Khataee et al., 2013).

Bioremoval by Lemna minor L. (Duckweed) : The potential of duckweed (Lemna minor L.) for the bioremediation of BR46 in water has been investigated. Duckweed showed notable efficiency in biologically degrading BR46, with its reusability confirmed in long-term repetitive operations. This study highlights the role of certain enzymes in the degradation process and uses artificial neural network modeling to predict bioremoval efficiency (Movafeghi et al., 2013).

Adsorbent Development and Efficiency

Nickel Oxide Nanoparticles-Modified Diatomite : The use of nickel oxide nanoparticles-modified diatomite for the removal of BR46 from aqueous solutions has been explored. This low-cost adsorbent demonstrates high efficiency in dye removal, with various parameters like pH, adsorbent dosage, and temperature influencing the adsorption process. The study suggests that this material could be an effective solution for dye removal from water (Sheshdeh et al., 2014).

Graphene Oxide as a Nanoadsorbent : The synthesis and utilization of graphene oxide as a nanoadsorbent for the adsorption of BR46 have been examined. Factors like contact time, solution pH, adsorbent dose, and dye concentration were optimized, and the adsorption process was found to fit well with the Langmuir equilibrium model. The study also explores the regeneration/reuse of graphene oxide, indicating its potential as an efficient nanoadsorbent for dye removal (Shoushtarian et al., 2020).

特性

製品名 |

BR46 |

|---|---|

分子式 |

C22H38N2O5 |

分子量 |

410.56 |

IUPAC名 |

4-[(2,5-Diethoxy-4-morpholin-4-yl-phenyl)-(4-hydroxy-butyl)-amino]-butan-1-ol |

InChI |

InChI=1S/C22H38N2O5/c1-3-28-21-18-20(24-11-15-27-16-12-24)22(29-4-2)17-19(21)23(9-5-7-13-25)10-6-8-14-26/h17-18,25-26H,3-16H2,1-2H3 |

InChIキー |

NHFJZZPSAPQLAL-UHFFFAOYSA-N |

SMILES |

OCCCCN(C1=CC(OCC)=C(N2CCOCC2)C=C1OCC)CCCCO |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BR46; BR-46; BR 46 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

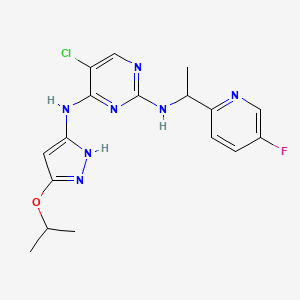

![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)

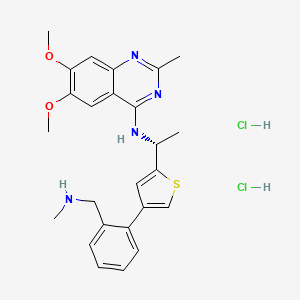

![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)